molecular formula C5H12ClN B2906398 1-Ethylcyclopropan-1-amine hydrochloride CAS No. 174886-06-7; 785754-29-2

1-Ethylcyclopropan-1-amine hydrochloride

Cat. No.: B2906398
CAS No.: 174886-06-7; 785754-29-2
M. Wt: 121.61
InChI Key: ZNYVZBCRYLJGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring an ethyl group and an amine group on the same carbon atom of the strained cyclopropane ring, with a hydrochloride counterion. Cyclopropane derivatives are often explored in medicinal chemistry due to their unique ring strain, which can enhance binding affinity to biological targets . For instance, ethyl-substituted cyclopropane amines, such as (1S,2R)-2-(3-chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride, have shown activity as modulators of the REST corepressor 1, a target in neurological disorders .

Properties

IUPAC Name

1-ethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVZBCRYLJGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Properties

  • Methoxymethyl groups introduce polarity, balancing solubility and stability for synthetic intermediates .
  • Aromatic Substituents (Bromophenyl, Benzoxazolyl):

    • Bulky aromatic groups (e.g., 4-bromophenyl) increase molecular weight and rigidity, which may enhance target selectivity but reduce solubility .
  • Ester Functionalization: Ethyl esters (e.g., Ethyl 1-aminocyclopropanecarboxylate hydrochloride) are hydrolytically labile, making them useful as prodrugs or transient intermediates in peptide synthesis .

Stability Considerations

  • Cyclopropane rings are inherently strained, but electron-withdrawing groups (e.g., esters) or bulky substituents (e.g., bromophenyl) can stabilize the molecule by reducing ring distortion .

Research Findings and Limitations

  • Ethyl-Substituted Analogs: The (1S,2R)-2-(3-chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride showed a molecular weight of 232.15 g/mol and >90% purity in bioactivity assays, though exact pharmacokinetic data is unavailable .
  • Gaps in Data: Direct pharmacological or stability studies on this compound are absent in the evidence, necessitating extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via cyclopropanation reactions. For example, reacting ethylamine with cyclopropane precursors under acidic conditions yields the amine, followed by HCl treatment to form the hydrochloride salt . Key factors include temperature control (0–5°C for cyclopropanation) and stoichiometric ratios of reagents (e.g., excess ethylamine to minimize by-products). Yield optimization often requires purification via recrystallization or chromatography .

Table 1: Comparison of Synthesis Methods

MethodPrecursorCatalyst/TemperatureYield (%)Purity (%)
Cyclopropanation3-Bromo-4-fluoroanilineH₂SO₄, 0–5°C65–75≥95
Grignard reactionCyclopropanecarboxaldehydeMg, THF, reflux50–6090–95

Q. How is the structural integrity of this compound validated?

  • Answer : Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and ethyl/amine group positions .
  • Mass Spectrometry : Molecular ion peaks at m/z 135.6 ([M+H]⁺) align with the molecular formula (C₅H₁₂ClN) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, critical for verifying spatial arrangement in chiral derivatives .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Answer : The hydrochloride salt enhances stability compared to the free base. It is hygroscopic, requiring storage in desiccators at 2–8°C. Degradation occurs via hydrolysis of the cyclopropane ring under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1S,2R) vs. (1R,2S) configurations) affect biological activity?

  • Answer : Stereochemistry significantly impacts receptor binding. For example, the (1S,2R) isomer of related cyclopropane amines shows 10-fold higher affinity for serotonin receptors compared to its enantiomer . Computational docking studies (e.g., AutoDock Vina) predict binding poses, guiding rational design of derivatives with enhanced selectivity .

Q. What strategies resolve contradictions in reactivity data between small-scale and industrial syntheses?

  • Answer : Scalability issues arise from heat transfer inefficiencies and mixing limitations. Continuous flow reactors improve temperature control and reduce side reactions (e.g., ring-opening) in large-scale syntheses . Statistical optimization (e.g., Design of Experiments) identifies critical parameters (e.g., HCl addition rate) to maintain >90% yield at >10 kg scale .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

  • Answer : The cyclopropane ring’s strain mimics transition states in enzymatic reactions. For instance, derivatives inhibit aminotransferases by forming stable adducts with pyridoxal phosphate cofactors. Kinetic assays (IC₅₀ = 2–5 µM) and X-ray crystallography reveal competitive binding at active sites .

Q. What analytical methods differentiate between hydrochloride salts and free base forms in complex mixtures?

  • Answer :

  • Ion Chromatography : Quantifies chloride content (theoretical 26.2% for C₅H₁₂ClN) .
  • TGA/DSC : Free base decomposes at 120–130°C, while the hydrochloride salt is stable up to 200°C .

Methodological Guidelines

  • Handling Data Contradictions : When NMR and MS data conflict (e.g., unexpected peaks), cross-validate with HPLC-MS/MS to identify impurities (e.g., hydrolyzed by-products) .
  • Reactivity Studies : Use DFT calculations (Gaussian 16) to predict reaction pathways for cyclopropane ring-opening or amine functionalization .

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